molecular formula C16H14BaO4 B12727628 Barium m-methylbenzoate CAS No. 68092-47-7

Barium m-methylbenzoate

Cat. No.: B12727628
CAS No.: 68092-47-7
M. Wt: 407.6 g/mol
InChI Key: HTZMRMLUWYGQFB-UHFFFAOYSA-L
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Description

Barium m-methylbenzoate is a useful research compound. Its molecular formula is C16H14BaO4 and its molecular weight is 407.6 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68092-47-7

Molecular Formula

C16H14BaO4

Molecular Weight

407.6 g/mol

IUPAC Name

barium(2+);3-methylbenzoate

InChI

InChI=1S/2C8H8O2.Ba/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2

InChI Key

HTZMRMLUWYGQFB-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2]

Related CAS

99-04-7 (Parent)

Origin of Product

United States

Synthesis and Preparative Methodologies for Barium M Methylbenzoate

Conventional Synthetic Routes to Barium m-Methylbenzoate

Conventional synthesis of simple metal carboxylates like this compound typically involves straightforward, high-yield reactions under standard laboratory conditions.

The most direct route to synthesizing this compound is the neutralization reaction between 3-methylbenzoic acid (m-toluic acid) and a suitable barium base, such as barium hydroxide (B78521) or barium carbonate. In this acid-base reaction, two equivalents of 3-methylbenzoic acid react with one equivalent of the barium base. The reaction, typically carried out in an aqueous solution, results in the formation of the barium salt and water (or water and carbon dioxide if barium carbonate is used). evergreensinochem.comarchive.org

The general reaction using barium hydroxide is as follows:

2 C₈H₈O₂ (3-methylbenzoic acid) + Ba(OH)₂ (barium hydroxide) → Ba(C₈H₇O₂)₂ (this compound) + 2 H₂O

This method is advantageous due to its simplicity and the high purity of the resulting product, which can often be isolated by precipitation or evaporation of the solvent. A similar approach has been documented for the preparation of barium m-nitrobenzoate, where m-nitrobenzoic acid is dissolved in a water solution with a stoichiometric amount of barium hydroxide. amanote.comakjournals.com

Salt metathesis, or double displacement, is another widely used and effective method for preparing insoluble or sparingly soluble salts like this compound. rsc.orgwikipedia.orgsuny.edu This technique involves the reaction of a soluble barium salt, typically barium chloride (BaCl₂), with a soluble salt of the organic acid, such as sodium m-methylbenzoate.

The synthesis process can be broken down into two main steps:

Preparation of the soluble carboxylate salt : 3-methylbenzoic acid is first neutralized with a base like sodium hydroxide (NaOH) to form sodium m-methylbenzoate. chemicalbook.comscielo.br

Metathesis reaction : The resulting aqueous solution of sodium m-methylbenzoate is then mixed with an aqueous solution of barium chloride. This compound, being less soluble, precipitates out of the solution and can be collected by filtration. scielo.br

Ba²⁺(aq) + 2 C₈H₇O₂⁻(aq) → Ba(C₈H₇O₂)₂(s)

This method is particularly useful for achieving high purity, as the resulting precipitate can be washed to remove any soluble impurities. The formation of a stable product like the precipitate drives the reaction to completion. suny.edu A well-documented analogous synthesis is that of barium benzoate (B1203000), where an aqueous solution of barium chloride dihydrate is added to a solution of sodium benzoate to yield a white precipitate of barium benzoate. scielo.br

Table 1: Comparison of Conventional Synthetic Routes for Barium Carboxylates

Method Reactants Solvent Key Advantage Analogous Reaction Reference
Acid-Base Reaction 3-Methylbenzoic Acid, Barium Hydroxide Water Simplicity, directness Preparation of barium m-nitrobenzoate. amanote.comakjournals.com

| Salt Metathesis | Sodium m-Methylbenzoate, Barium Chloride | Water | High purity of precipitated product | Synthesis of barium benzoate. scielo.br |

Controlled Crystallization Techniques for this compound

Obtaining high-quality crystalline material is crucial for structural analysis and for ensuring reproducible properties. Controlled crystallization techniques aim to manipulate factors like supersaturation, temperature, and solvent to govern crystal nucleation and growth. For metal carboxylates like this compound, methods such as slow evaporation, solvent diffusion, and antisolvent crystallization are employed. wise-materials.orgrsc.org

In one documented instance involving the separation of toluic acid isomers, fractional crystallization of their barium salts was used. sciencemadness.org By slowly evaporating the solution, different isomers with varying solubilities crystallize at different stages, allowing for their separation. This demonstrates that careful control of solvent volume can be a viable method for obtaining crystals of this compound. sciencemadness.org The process involves incremental evaporation, filtration of the resulting crystals, and repeated cycles to isolate different crystalline forms. sciencemadness.org Molecular simulations can also be used to understand the interaction between additives and crystal faces, which can help in designing strategies to control crystal morphology. rsc.org

Hydrothermal and Solvothermal Synthetic Pathways for this compound Complexes

Hydrothermal and solvothermal synthesis are powerful methods for creating crystalline materials, including metal-organic complexes, under elevated temperature and pressure conditions. acs.orgnih.gov These techniques take place in sealed vessels (autoclaves), using water (hydrothermal) or non-aqueous solvents (solvothermal). researching.cnworldscientific.com

These pathways offer significant advantages for synthesizing barium-based materials:

Enhanced Reactivity : The high temperatures increase the solubility of reactants and accelerate reaction rates.

Control over Polymorphism : Different crystalline phases can be targeted by tuning reaction conditions.

Morphology Control : The size and shape of the resulting crystals can be controlled by adjusting parameters like temperature, reaction time, and solvent polarity.

While specific studies detailing the hydrothermal or solvothermal synthesis of simple this compound are not prevalent, the methods are widely used for producing more complex barium coordination polymers and metal-organic frameworks (MOFs). For instance, various barium-organic frameworks have been successfully synthesized using these techniques with different organic ligands, demonstrating the feasibility for barium carboxylates. researching.cnrsc.orgrsc.orgniscpr.res.inresearchgate.net The general procedure involves sealing a mixture of a barium salt (e.g., barium chloride) and the organic ligand (3-methylbenzoic acid) in a Teflon-lined autoclave with a suitable solvent and heating it for several days. rsc.org

Table 2: Typical Parameters in Solvothermal Synthesis of Barium-Organic Frameworks

Parameter Typical Range/Value Influence on Product Example Reference
Temperature 150 - 220 °C Affects crystallinity, phase, and particle size. rsc.org
Solvent Water, DMF, DEF, Methanol (B129727) Influences solubility and can be incorporated into the final structure. nih.gov
Reactants Barium Salt, Organic Ligand The choice of ligand and metal source determines the final framework. researching.cnniscpr.res.in

| Time | 1 - 3 days | Allows for slow crystal growth and formation of stable phases. | rsc.org |

Synthesis of Barium Carboxylate Coordination Polymers and Metal-Organic Frameworks

Barium ions, in combination with multitopic organic linkers like carboxylates, can self-assemble into extended one-, two-, or three-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). rsc.orgunirioja.esresearchgate.netajol.info These materials are of great interest due to their potential applications in areas like catalysis and gas storage. researchgate.net

The synthesis of barium-based coordination polymers often utilizes hydrothermal or solvothermal methods. worldscientific.comtandfonline.com The structure of the resulting polymer is highly dependent on the coordination geometry of the barium ion and the nature of the organic ligand. Barium(II) is a large ion and typically exhibits high and variable coordination numbers (commonly 8 or 9), which, combined with the flexible coordination modes of carboxylate groups, can lead to complex and fascinating architectures. niscpr.res.inacs.org

The design of the organic ligand is a key factor in dictating the final topology of a coordination polymer. For this compound, the ligand itself—the m-methylbenzoate anion—possesses specific features that influence its role in forming extended networks:

Coordination Sites : The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), which allows for the formation of diverse structural motifs.

Rigidity and Shape : As a derivative of benzoic acid, the ligand is relatively rigid. The "bent" or V-shape of the m-substituted pattern, as opposed to a linear p-substituted ligand, can promote the formation of complex, non-linear network topologies.

Steric and Electronic Effects : The methyl group at the meta-position introduces steric bulk that can influence how ligands pack around the barium center. Electronically, the methyl group is weakly electron-donating, which can subtly affect the bond strength between the carboxylate oxygen atoms and the barium ion. evergreensinochem.com

The assembly of coordination polymers can also be influenced by using mixed-ligand systems, for example, by combining a carboxylate ligand with an N-donor ligand to create more complex and stable frameworks. ajol.inforsc.orgacs.org The development of alkali and alkaline-earth MOFs is a growing field, valued for the low cost and low toxicity of these metals. rsc.orgunirioja.es Research has demonstrated the successful synthesis of porous frameworks using barium and various carboxylate ligands, highlighting the potential for creating novel materials based on linkers like m-methylbenzoate. researchgate.net

Influence of Reaction Conditions on Supramolecular Assembly

The self-assembly of metal ions and organic ligands into coordination polymers is a complex process where the final supramolecular architecture is profoundly influenced by the specific reaction conditions employed. In the case of this compound, while specific literature detailing its supramolecular chemistry is scarce, the principles governing the formation of related alkaline earth metal carboxylates can be applied to understand how experimental parameters guide its structural outcome. The synthesis typically involves the reaction of a soluble barium salt with m-methylbenzoic acid in a suitable solvent system. The resulting supramolecular assembly is not predetermined and can be manipulated by carefully controlling factors such as pH, solvent, temperature, reactant concentrations, and the presence of ancillary ligands.

The assembly process is governed by the coordination preferences of the barium(II) ion and the binding modes of the m-methylbenzoate ligand. The Ba(II) ion is a large, electropositive s-block metal that typically exhibits high and flexible coordination numbers, often ranging from seven to ten or even higher. researchgate.nettandfonline.com The m-methylbenzoate ligand, with its carboxylate group, can coordinate to metal centers in various modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. The interplay between these factors, as dictated by the reaction environment, determines the dimensionality and topology of the final product, which can range from discrete molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

Key Reaction Parameters and Their Influence:

pH of the Reaction Medium: The pH is a critical parameter as it controls the deprotonation of the m-methylbenzoic acid's carboxylic group. In acidic conditions, the ligand remains protonated (m-COOH), making it a poor nucleophile for coordinating to the Ba(II) center. As the pH increases into the neutral or alkaline range, the carboxylic acid deprotonates to form the m-methylbenzoate anion (m-COO⁻), which is then available to act as a ligand. The degree of deprotonation influences the effective concentration of the coordinating ligand. Studies on other barium salt precipitations have shown that pH can strongly affect the resulting crystal structure and morphology. nih.gov For instance, in related systems, pH can influence the protonation state of ligands and their subsequent coordination behavior. tandfonline.com

Reactant Concentration and Molar Ratio: The concentration of the barium and m-methylbenzoate ions can impact the supersaturation of the solution, which in turn governs the rate of nucleation versus crystal growth. High concentrations may lead to rapid precipitation and the formation of amorphous materials or small crystallites, while lower concentrations can favor the growth of larger, higher-quality single crystals suitable for structural analysis. nih.gov The molar ratio of the metal to the ligand is also a determining factor in the stoichiometry and structure of the resulting complex.

Temperature: Temperature influences reaction rates, reactant solubilities, and the thermodynamic stability of the potential products. A given set of reactants might yield a kinetically favored product at a lower temperature, while a different, thermodynamically more stable phase may form at a higher temperature. nih.gov Thermal decomposition studies of related metal carboxylates show that coordinated ligands like water are typically lost at specific temperature ranges, indicating the influence of thermal conditions on the compound's composition. researchgate.net

Presence of Ancillary Ligands: The introduction of additional, or "ancillary," neutral N-donor ligands (e.g., pyridine, imidazole (B134444) derivatives, bipyridines) can dramatically alter the supramolecular assembly. These ligands compete with the m-methylbenzoate and solvent molecules for coordination sites on the Ba(II) ion. This is a common strategy in crystal engineering to reduce the dimensionality of a network or to construct new topologies. For example, the inclusion of nicotinamide (B372718) in a reaction with barium picrate (B76445) resulted in a 2D coordination polymer where the nicotinamide ligand bridges metal centers. dntb.gov.ua

The predictable control of these conditions is fundamental to the rational design and synthesis of this compound structures with desired properties and topologies.

Data Tables

The following tables summarize the expected influence of reaction conditions on the assembly of this compound and provide structural data for analogous Barium carboxylate complexes to illustrate these principles.

Table 1: Expected Influence of Reaction Conditions on the Supramolecular Assembly of this compound
Reaction ConditionExpected Influence on Supramolecular AssemblyRationale / Example Principle
pHControls ligand availability and can influence coordination mode.Low pH protonates the carboxylate, inhibiting coordination. High pH ensures the presence of the m-methylbenzoate anion. nih.govajol.info
SolventAffects solubility, kinetics, and can be incorporated into the structure as a co-ligand.Water or N-methylformamide can act as ligands, directly participating in the coordination sphere of Ba(II). researchgate.net
TemperatureInfluences product outcome (kinetic vs. thermodynamic control) and crystallinity.Higher temperatures in hydrothermal synthesis can yield more robust, crystalline frameworks. rsc.org
ConcentrationAffects nucleation/growth rates and crystal quality/morphology.Lower concentrations often favor the growth of larger, more ordered crystals. nih.gov
Ancillary LigandsAlters the coordination environment and final structure by competing for binding sites.Neutral N-donor ligands can modify the network's dimensionality and connectivity. dntb.gov.ua
Table 2: Structural Data of Analogous Barium Carboxylate Coordination Polymers
CompoundLigand(s)Ba(II) Coordination NumberDimensionalityKey Structural FeaturesReference
[Ba(H₂O)₂(NMF)₂(4-nba)₂]4-nitrobenzoate (4-nba), N-methylformamide (NMF), Water91D ChainFeatures face-sharing {BaO₉} polyhedra. The 4-nba ligand bridges Ba(II) centers. researchgate.net
{[Ba₂(1,3-pdta)(H₂O)₆]·H₂O}ₙ1,3-propanediamine-N,N,N′,N′-tetraacetate (1,3-pdta), WaterNot specifiedPolymerThe hexadentate 1,3-pdta ligand joins two separate barium ions. tandfonline.com
[Ba(1,3-H₂pdta)(H₂O)₃]ₙPartially protonated 1,3-pdta, Water9PolymerNitrogens of the ligand are protonated and do not coordinate. Features three coordinated water molecules. tandfonline.com
[Ba(H₂O)(nic)₂(pic)₂]Picrate (pic), Nicotinamide (nic), Water92D PolymerNicotinamide ligands bridge two symmetry-related Ba(II) atoms. dntb.gov.ua

Structural Analysis of this compound Complexes Remains Elusive

A comprehensive review of crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. This critical gap in the scientific literature prevents a detailed structural elucidation and a thorough understanding of the coordination chemistry of this specific compound.

While the synthesis of this compound is chemically feasible, its structural characterization via single-crystal X-ray diffraction—the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid—has not been reported in accessible scientific literature or deposited in prominent crystallographic databases such as the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD).

Consequently, fundamental details regarding its crystal system, space group, and the specific coordination environment of the barium ion within the m-methylbenzoate framework are currently unknown. A detailed analysis of the coordination modes of the 3-methylbenzoate (B1238549) ligand, the nature of intermolecular interactions, and the resulting supramolecular architecture, including the dimensionality of any potential coordination polymer or metal-organic framework, cannot be performed without this foundational crystallographic data.

The Broader Context of Barium Carboxylate Chemistry

In the broader field of coordination chemistry, barium carboxylate complexes are known to exhibit diverse and complex structures. The large ionic radius of the Ba²⁺ ion typically leads to high coordination numbers, commonly ranging from 8 to 12. This results in varied and often distorted coordination geometries around the barium center.

The carboxylate ligands, in turn, can adopt a variety of coordination modes, acting as monodentate, bidentate (chelating or bridging), or even more complex multidentate linkers. These versatile binding modes are instrumental in the formation of extended structures, leading to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The specific nature of the organic R-group on the carboxylate ligand plays a crucial role in influencing the final solid-state structure through steric and electronic effects, as well as directing intermolecular interactions such as hydrogen bonding and π-stacking.

Future Outlook

The structural characterization of this compound would be a valuable addition to the field of inorganic and materials chemistry. Such a study would provide insights into how the methyl substituent on the benzoate ligand influences the crystal packing and coordination network. This information is essential for the rational design and synthesis of new barium-based materials with potentially interesting properties.

Until a single-crystal X-ray diffraction study is performed and the results are made publicly available, a detailed and accurate discussion of the structural elucidation and coordination chemistry of this compound, as outlined in the requested article structure, remains speculative. Researchers in the field are encouraged to pursue the synthesis and crystallographic analysis of this compound to fill this existing knowledge gap.

Structural Elucidation and Coordination Chemistry of Barium M Methylbenzoate Complexes

Coordination Polymer and Metal-Organic Framework Characterization

Topological Analysis of Barium-Based Framework Structures

Given the propensity of barium carboxylates to form one-, two-, or three-dimensional networks, the resulting topology would be dependent on the connectivity of the barium nodes and the m-methylbenzoate linkers. researchgate.net The analysis of such a network would involve determining the point symbol (Schläfli symbol), which describes the number and type of rings passing through a given node. This method provides a systematic way to compare and contrast different framework structures. rsc.org The design and prediction of specific topologies in barium-based MOFs remains an area of active research, with factors like linker flexibility and synthetic conditions playing a crucial role. rsc.org

Role of Ancillary Ligands in Barium Coordination Compounds

Ancillary, or co-ligands, can play a significant role in the coordination chemistry of barium, influencing the final structure, dimensionality, and properties of the resulting complex. scispace.com These ligands can be neutral molecules like water or N-methylformamide, or other anionic species. researchgate.net The inclusion of ancillary ligands can satisfy the coordination requirements of the large barium ion, often leading to discrete molecular complexes rather than extended polymeric structures.

For example, in the structure of [Ba(H₂O)₂(NMF)₂(4-nba)₂] (where NMF is N-methylformamide and 4-nba is 4-nitrobenzoate), the NMF and water molecules act as terminal ligands, coordinating to the barium center and influencing its coordination geometry. researchgate.net Ancillary ligands can also prevent the formation of insoluble aggregates and help to kinetically stabilize certain complexes. scispace.com The choice of ancillary ligand can therefore be a critical parameter in the synthesis of barium coordination compounds with desired structural features. The steric and electronic properties of the ancillary ligand can direct the self-assembly process, leading to different structural outcomes. scispace.com

Polymorphism and Crystal Engineering of Barium m-Methylbenzoate

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. rsc.org While no specific polymorphs of this compound have been documented, the principles of crystal engineering suggest that it is a potential phenomenon for this compound. Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org

For this compound, different polymorphs could potentially be obtained by varying crystallization conditions such as solvent, temperature, and pressure. These different crystalline forms would likely exhibit variations in their physical properties. The formation of different packing arrangements and coordination modes of the m-methylbenzoate ligand to the barium center would be the driving force for polymorphism. The study of polymorphism is crucial as different polymorphs can have different stabilities and properties.

Spectroscopic Characterization of Barium M Methylbenzoate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes both infrared (IR) and Raman methods, is a powerful tool for investigating the functional groups and bonding within barium m-methylbenzoate.

The infrared spectrum of this compound is primarily characterized by the vibrational modes of the m-methylbenzoate anion. The assignment of these spectral bands is based on the well-known absorption frequencies for substituted benzenes and carboxylates. Key absorption bands are associated with the aromatic ring, the methyl group, and the carboxylate group.

Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the benzene (B151609) ring are observed between 1600 and 1450 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending vibrations produce bands in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The methyl group also has its own distinct vibrations, such as symmetric and asymmetric C-H stretching and bending modes. nih.gov

The most revealing vibrations for determining how the m-methylbenzoate ligand coordinates to the barium ion are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻). The difference between these two frequencies (Δν = νₐₛ - νₛ) is a key indicator of the carboxylate ligand's coordination mode. researchgate.net

For the uncoordinated m-methylbenzoate anion, this frequency separation is typically in the range of 220-240 cm⁻¹. When the carboxylate group binds to a metal ion, the positions of these bands shift, and the nature of this shift provides clues about the coordination geometry. Carboxylate ligands can adopt unidentate, bidentate chelating, or bidentate bridging coordination modes. 911metallurgist.com In this compound, the relatively small difference between the asymmetric and symmetric stretching frequencies points to a bidentate or bridging coordination, where both oxygen atoms of the carboxylate group are involved in bonding to the barium ion(s). 911metallurgist.com This is in contrast to unidentate coordination, which would result in a larger separation of these frequencies. 911metallurgist.com

Table 1: Characteristic Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹) Assignment
~3070 Aromatic C-H stretching
~2925 Methyl C-H stretching
1550-1610 Asymmetric COO⁻ stretching (νₐₛ)
~1550 Aromatic C=C stretching
1400-1440 Symmetric COO⁻ stretching (νₛ)
~815 Aromatic C-H out-of-plane bending
~535 Metal-Oxygen (Ba-O) vibration

Note: The precise positions of the absorption bands can vary based on the sample preparation and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed information about the local chemical environment of specific nuclei, such as ¹H and ¹³C, within the molecule.

If the compound is sufficiently soluble, solution-state ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the m-methylbenzoate ligand.

The ¹H NMR spectrum is expected to display signals for the aromatic and methyl protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm), which is characteristic of a 1,3-disubstituted benzene ring. The methyl protons would produce a singlet in the upfield region (around 2.3-2.5 ppm). rsc.org

The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the m-methylbenzoate anion. docbrown.info This includes the carboxylate carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon. The chemical shift of the carboxylate carbon is particularly sensitive to its chemical environment. docbrown.info

Due to the often-limited solubility of barium carboxylates, solid-state NMR (ssNMR) is a valuable characterization technique. aps.orgnih.gov Solid-state ¹³C NMR can reveal information about the number of crystallographically distinct carboxylate groups and the local environment of the carbon atoms in the solid state. fsu.edu Factors such as polymorphism, hydration, and the coordination mode of the carboxylate ligand can influence the chemical shifts and line shapes in the ssNMR spectrum. mdpi.com For this compound, solid-state ¹³C NMR could be employed to investigate the local structure around the carboxylate groups and the aromatic rings, offering insights that complement data from other techniques like X-ray diffraction.

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the elements within a material. Coupled with traditional elemental analysis, it offers a complete picture of the compound's stoichiometry.

Elemental Analysis

The chemical formula for this compound is C₁₆H₁₄BaO₄, derived from one barium ion (Ba²⁺) and two m-methylbenzoate anions (C₈H₇O₂⁻). The theoretical elemental composition can be calculated from its molecular weight (407.7 g/mol ). These values serve as a fundamental reference for experimental verification.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Molar Mass Contribution ( g/mol ) Percentage (%)
Carbon C 12.01 192.16 47.13%
Hydrogen H 1.008 14.11 3.46%
Barium Ba 137.33 137.33 33.68%

X-ray Photoelectron Spectroscopy (XPS)

The XPS spectrum of this compound is expected to show distinct peaks corresponding to the core electron binding energies of barium, carbon, and oxygen.

Barium (Ba): The Ba 3d region is the most characteristic for this element. It exhibits a well-defined doublet, Ba 3d₅/₂ and Ba 3d₃/₂, due to spin-orbit coupling. For various barium compounds such as barium carbonate (BaCO₃), barium oxide (BaO), and barium sulfate (B86663) (BaSO₄), the Ba 3d₅/₂ peak is consistently observed at a binding energy of approximately 780.0 - 780.1 eV. thermofisher.com A similar binding energy would be expected for this compound, confirming the +2 oxidation state of the barium ion.

Oxygen (O): The O 1s spectrum is anticipated to show at least two components due to the different chemical environments of the oxygen atoms. The two oxygen atoms in the carboxylate group (COO⁻) are equivalent due to resonance and should produce a primary peak. A second, smaller peak at a higher binding energy may be present, corresponding to any surface-adsorbed oxygen-containing species or water. In similar ionic carboxylates, the primary O 1s peak for the COO⁻ group is typically found in the range of 531-532 eV.

Carbon (C): The C 1s spectrum is expected to be more complex. It can be deconvoluted to reveal multiple peaks representing the inequivalent carbon atoms in the m-methylbenzoate ligand:

Carbons in the aromatic ring and the methyl group (C-C, C-H bonds) would contribute to a main peak around 284.8 - 285.0 eV.

The carbon atom of the carboxylate group (O-C=O) is bonded to two electronegative oxygen atoms and would therefore appear at a significantly higher binding energy, typically in the range of 288-289 eV.

Other Spectroscopic Methods for Structural Insights into this compound

Further structural details can be elucidated using infrared, nuclear magnetic resonance, and mass spectrometry techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for confirming the formation of a carboxylate salt from its parent carboxylic acid (m-toluic acid). The most significant change occurs in the high-frequency region of the spectrum. The characteristic broad O-H stretching vibration of the carboxylic acid dimer (typically found between 2500-3300 cm⁻¹) disappears upon salt formation. pressbooks.puborgchemboulder.com

In its place, two strong absorption bands appear, which are characteristic of the carboxylate anion (COO⁻):

Asymmetric Stretching Vibration (νₐₛ(COO⁻)): This band is typically observed in the region of 1550-1610 cm⁻¹.

Symmetric Stretching Vibration (νₛ(COO⁻)): This band appears in the 1400-1450 cm⁻¹ region.

The separation between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group with the metal ion. Other expected bands include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, and aromatic C=C stretching vibrations around 1600 and 1475 cm⁻¹. wikipedia.org

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3100-3000 Medium to weak
Aliphatic C-H Stretch 3000-2850 Medium to weak
Asymmetric COO⁻ Stretch 1610-1550 Strong
Aromatic C=C Stretch 1600, 1475 Medium to weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the organic ligand.

¹H NMR: In a suitable deuterated solvent, the ¹H NMR spectrum of the m-methylbenzoate anion would show signals corresponding to the aromatic and methyl protons. The carboxylic acid proton signal, which typically appears far downfield (>10 ppm), would be absent. pressbooks.pub The expected signals are:

A singlet for the methyl (CH₃) protons, expected around 2.3-2.5 ppm.

Four signals in the aromatic region (7.0-8.0 ppm) corresponding to the four protons on the benzene ring. Their multiplicity (singlet, doublet, triplet) and coupling patterns would confirm the 1,3- (meta) substitution pattern.

¹³C NMR: The ¹³C NMR spectrum would display signals for all eight distinct carbon atoms in the m-methylbenzoate ligand. The most downfield signal would be that of the carboxylate carbon (COO⁻), expected in the range of 170-180 ppm. libretexts.org The aromatic carbons would resonate between 125-140 ppm, and the methyl carbon would appear at the most upfield position, around 20-25 ppm.

Barium NMR: Barium has two NMR-active isotopes, ¹³⁵Ba and ¹³⁷Ba. huji.ac.il However, both are quadrupolar nuclei that yield very broad signals and have low sensitivity. Consequently, barium NMR is rarely used for the structural analysis of compounds like this compound. huji.ac.il

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the m-Methylbenzoate Anion

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
-CH₃ ~2.4 -CH₃ ~22
Aromatic H ~7.2 - 7.9 Aromatic C ~127 - 140

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the mass of the organic anion. Using a soft ionization technique like Electrospray Ionization (ESI) in negative ion mode, the primary species detected would be the m-methylbenzoate anion [C₈H₇O₂]⁻, with an expected mass-to-charge ratio (m/z) of 135.1. It is also possible to observe barium-containing species, such as adducts like [Ba(C₈H₇O₂)]⁺ in positive ion mode. rsc.orgnih.gov

Computational and Theoretical Investigations of Barium M Methylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For barium m-methylbenzoate, DFT calculations can provide deep insights into its geometry, electronic properties, and spectroscopic signatures. Such calculations typically involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. arxiv.orgnih.gov For a heavy element like barium, relativistic effects might also be considered for higher accuracy. rsc.org

The first step in a computational study is to determine the most stable three-dimensional structure of the compound through geometry optimization. mdpi.comyoutube.com For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

The interaction between the Ba²⁺ ion and the m-methylbenzoate ligands is primarily electrostatic. The barium ion is expected to coordinate with the oxygen atoms of the carboxylate group. The coordination can be monodentate (one oxygen atom) or bidentate (both oxygen atoms), and the ligands can act as bridging units to form polymeric structures, which is common for alkaline earth metal carboxylates. researchgate.netnih.gov

A hypothetical optimized structure of a monomeric unit of barium bis(m-methylbenzoate) would likely show the barium ion coordinated to the carboxylate groups of two m-methylbenzoate ligands. The electronic structure analysis would reveal the distribution of electron density, atomic charges, and the nature of the Ba-O bonds.

Table 1: Hypothetical Optimized Geometrical Parameters for a this compound Monomeric Unit

ParameterValue
Ba-O Bond Length2.70 - 2.90 Å
C-O Bond Length (coordinated)1.26 - 1.28 Å
C=O Bond Length (uncoordinated, if any)1.22 - 1.24 Å
O-C-O Bond Angle120 - 125°
Ba-O-C Bond Angle110 - 120°

Note: These are plausible values based on related barium carboxylate structures and general principles of metal-ligand bonding.

DFT calculations are a reliable tool for predicting the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules.

Vibrational Spectroscopy: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in assigning the experimentally observed bands to specific vibrational modes of the molecule. For the m-methylbenzoate ligand, key vibrational modes include the symmetric and asymmetric stretching of the carboxylate group, the C-H stretching of the aromatic ring and the methyl group, and various in-plane and out-of-plane bending modes. nih.govmdpi.com Coordination to the barium ion is expected to shift the carboxylate stretching frequencies compared to the free m-methylbenzoic acid. scirp.org

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Methyl C-H Stretch2950 - 3000
Carboxylate Asymmetric Stretch1540 - 1580
Carboxylate Symmetric Stretch1400 - 1440
Aromatic C=C Stretch1450 - 1600
Ba-O Stretch300 - 500

Note: These are representative ranges for the specified functional groups and their coordination complexes.

NMR Spectroscopy: The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei. bohrium.comacdlabs.com While predicting ¹H and ¹³C NMR spectra for organic ligands is relatively straightforward, the presence of a heavy metal like barium can introduce complexities due to relativistic effects and the influence of its large ionic radius on the electronic environment of the ligand. manchester.ac.ukgithub.io However, DFT can still provide valuable predictions for the chemical shifts of the protons and carbons of the m-methylbenzoate ligand.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the m-Methylbenzoate Ligand in this compound

AtomPredicted Chemical Shift (ppm)
¹H NMR
Aromatic Protons7.2 - 8.0
Methyl Protons2.3 - 2.5
¹³C NMR
Carboxylate Carbon170 - 175
Aromatic Carbons125 - 135
Methyl Carbon20 - 22

Note: These are typical chemical shift ranges for substituted benzoates.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

For the m-methylbenzoate ligand, the HOMO is expected to be a π-orbital localized on the benzene (B151609) ring and the carboxylate group, while the LUMO is likely to be a π*-orbital, also delocalized over the aromatic system. researchgate.netvjst.vn The presence of the electron-donating methyl group at the meta position would slightly raise the energy of the HOMO compared to unsubstituted benzoate (B1203000).

Table 4: Hypothetical Frontier Orbital Energies for the m-Methylbenzoate Ligand

ParameterEnergy (eV)
HOMO Energy-6.0 to -6.5
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap4.5 - 5.5

Note: These values are typical for substituted benzoic acids as determined by DFT calculations.

To validate the results of the geometry optimization, it is crucial to compare the calculated structural parameters with experimental data from X-ray crystallography of related compounds. While a crystal structure for this compound may not be available, data from other barium carboxylates, such as barium malonate or barium-containing metal-organic frameworks, can serve as a benchmark. semanticscholar.orgacs.org

Table 5: Comparison of Hypothetical and Experimental Ba-O Bond Lengths

CompoundBa-O Bond Length (Å) - HypotheticalBa-O Bond Length (Å) - ExperimentalReference
This compound2.70 - 2.90N/A-
Barium Pertechnetate-2.89 - 3.08 nih.gov
Barium-containing MOF-Varies with coordination semanticscholar.org

Note: The comparison highlights the expected range for barium-oxygen bond distances.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org This technique can provide insights into the dynamic behavior of this compound, particularly its interactions with solvent molecules or at interfaces.

MD simulations can be employed to model the interaction of various molecules (e.g., water, organic solvents) with the surface of solid this compound. researchgate.net Such simulations would typically involve constructing a slab model of the this compound crystal and placing the interacting molecules near the surface. The simulation would then track the trajectories of all atoms over a period of time.

From these simulations, one can derive important information such as:

Adsorption Energies: The strength of the interaction between the molecules and the surface.

Radial Distribution Functions: To understand the structuring of the molecules at the surface. nih.gov

Diffusion Coefficients: To quantify the mobility of the molecules on the surface. nih.gov

These simulations are valuable for understanding processes such as dissolution, crystal growth, and the material's performance as a filler or coating.

Study of Adsorption and Binding Energies of Benzoate Derivatives

The interaction of benzoate derivatives with various surfaces is a critical area of study in materials science and catalysis. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the adsorption energies (Ead) and binding energies (Ebd) that govern these interactions. These studies reveal how molecules arrange on a substrate and the strength of their attachment, which is crucial for applications ranging from corrosion inhibition to the design of functional materials.

Research into the adsorption of aromatic compounds on surfaces like graphene and metal oxides shows that the process is governed by a combination of forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. rsc.orgrsc.org The specific functional groups attached to the benzene ring significantly modulate these interactions. Substituents alter the electron density of the aromatic ring, thereby influencing its ability to interact with a surface.

For example, DFT calculations on the adsorption of various aromatic compounds on reduced graphene oxides have quantified these differences, showing a clear trend related to the molecular structure. rsc.org While specific data for this compound is absent, the principles derived from these related systems allow for a qualitative prediction of its behavior.

Table 1: Calculated Adsorption and Binding Energies of Aromatic Compounds on rGOs
Aromatic CompoundAdsorption Energy (Ead) (eV)Binding Energy (Ebd) (eV)
Benzene-0.45-0.45
Aniline-0.56-0.56
Naphthylamine-0.81-0.81

This table presents DFT-calculated energy values for related aromatic compounds on reduced graphene oxides, illustrating the influence of molecular structure on adsorption. Data sourced from theoretical studies on comparable systems. rsc.org

Quantum Chemical Approaches to Barium-Ligand Interactions

Quantum chemical methods are essential for elucidating the nature of the coordinate bond between a metal center and its ligands. For this compound, the interaction is primarily ionic, characteristic of an alkaline earth metal cation (Ba²⁺) and a carboxylate anion. DFT and other ab initio methods can be used to calculate the geometry, interaction energy, and electronic structure of the metal-ligand bond. mdpi.comacs.org

Due to the large ionic radius of Ba²⁺, it typically exhibits high coordination numbers, often ranging from 8 to 10 or even higher. The carboxylate group of the m-methylbenzoate ligand can coordinate to the barium center in several ways: as a monodentate ligand, a bidentate chelating ligand, or, more commonly in polymeric structures, as a bridging ligand connecting multiple barium centers. acs.org The synthesis of barium-based metal-organic frameworks demonstrates the ability of barium to form robust, extended structures with carboxylate linkers. acs.orgacs.org

The interaction between barium and the carboxylate oxygen atoms is predominantly electrostatic. Quantum Theory of Atoms in Molecules (QTAIM) analysis, a method used to analyze the electron density, can characterize this interaction precisely. For such ionic bonds, the analysis would be expected to show a low electron density and a positive Laplacian value at the bond critical point between the barium and oxygen atoms. While specific energy values for the Ba-O(m-methylbenzoate) bond are not documented, DFT studies on barium formate (B1220265) decomposition provide insights into the energetics of Ba-O bonds in a similar carboxylate environment. The electronic nature of the m-methylbenzoate ligand, as influenced by its substituents, would cause subtle modulations of the charge on the carboxylate oxygens, thereby fine-tuning the strength of this ionic interaction.

Table 2: Typical Characteristics of Alkaline Earth Metal-Carboxylate Interactions
PropertyDescription
Bond TypePredominantly Ionic
Typical Coordination Numbers for Ba²⁺8-10
Common Carboxylate Coordination ModesBidentate (Chelating), Bridging
Quantum Chemical Descriptor (QTAIM)Low electron density at Bond Critical Point (BCP)

This table summarizes the general features of interactions between alkaline earth metals like barium and carboxylate ligands, based on principles from inorganic chemistry and computational studies.

Thermal Behavior and Decomposition Mechanisms of Barium M Methylbenzoate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal techniques used to study the thermal decomposition of barium carboxylates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing exothermic and endothermic events.

Studies on barium benzoate (B1203000), the parent compound of barium m-methylbenzoate, have utilized TGA and DTA to elucidate its decomposition process. In a nitrogen atmosphere, the thermal decomposition of barium benzoate occurs in a single stage. researchgate.net The thermogravimetric (TG) and differential thermal analysis (DTA) of synthesized layered barium benzoate show an endothermic peak around 385 °C, which is attributed to the melting of the solid material. scielo.br The primary decomposition of the organic part of the benzoate structure takes place at higher temperatures, leading to the formation of barium carbonate. researchgate.netakjournals.com

For other barium carboxylates, such as barium valerate, the decomposition also proceeds in distinct steps, with initial melting followed by decomposition into barium carbonate and a ketone (5-nonanone in the case of barium valerate). researchgate.net The final conversion to barium oxide occurs at even higher temperatures with the release of carbon dioxide. researchgate.net This general pathway suggests that this compound would likely first decompose to barium carbonate and a ketone derived from the m-methylbenzoate ligand.

The table below, based on data for analogous compounds, illustrates the typical stages of non-isothermal decomposition for barium carboxylates.

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Events
Initial Stage ~385-Melting (Endothermic)
Main Decomposition 400 - 600VariesDecomposition to Barium Carbonate and organic products (Exothermic)
Final Decomposition > 800VariesDecomposition of Barium Carbonate to Barium Oxide

Note: This data is generalized from studies on barium benzoate and other barium carboxylates and may not precisely represent the behavior of this compound.

Specific isothermal decomposition kinetic studies for this compound are not readily found in the reviewed literature. However, isothermal analysis is a common method to determine the kinetics of decomposition for solid materials. This technique involves holding the sample at a constant temperature and monitoring the mass loss over time. The data obtained from such experiments can be used to determine the reaction rate and activation energy of the decomposition process. For other barium compounds like barium carbonate, isothermal decomposition studies have been conducted to understand the kinetics of the reaction BaCO₃(s) → BaO(s) + CO₂(g). rsc.orgresearchgate.netchemicalbook.com

Mechanistic Studies of Thermal Decomposition Pathways

The study of the decomposition mechanism involves identifying the intermediate and final products and proposing the chemical reactions that occur during heating.

The pyrolysis of barium carboxylates characteristically yields barium carbonate and a corresponding ketone. sciencemadness.orgresearchgate.net For barium benzoate, the primary solid residue upon decomposition in a nitrogen atmosphere is barium carbonate (BaCO₃). researchgate.netakjournals.com The organic products are more complex; studies have identified mainly benzophenone (B1666685) and triphenylmethane. researchgate.netakjournals.com

This suggests that the decomposition of this compound would similarly produce barium carbonate. The expected ketone would be 3,3'-dimethylbenzophenone, formed from two m-methylbenzoate ligands. Other related organic compounds might also be formed.

PrecursorSolid Decomposition ProductMajor Organic Decomposition Products
Barium BenzoateBarium Carbonate (BaCO₃)Benzophenone, Triphenylmethane
Barium AcetateBarium Carbonate (BaCO₃)Acetone (B3395972)
Barium ValerateBarium Carbonate (BaCO₃)5-Nonanone

The general mechanism for the pyrolytic decomposition of barium carboxylates to form ketones is a well-established reaction in organic chemistry. sciencemadness.org The reaction is thought to proceed through the formation of a transient intermediate that subsequently eliminates barium carbonate to yield the ketone.

For barium benzoate, the decomposition mechanism in an inert atmosphere leads to the formation of barium carbonate and organic compounds like benzophenone. researchgate.netakjournals.com The formation of these products can be rationalized through a series of reactions involving the decarboxylation and subsequent combination of the aromatic groups.

While a detailed, universally accepted mechanism for the formation of all minor products is complex, the primary pathway for ketone formation from barium carboxylates is generally represented as:

(R-COO)₂Ba → R-CO-R + BaCO₃

In the case of this compound, the expected primary reaction would be:

(m-CH₃C₆H₄COO)₂Ba → (m-CH₃C₆H₄)₂CO + BaCO₃

Kinetic Parameter Determination

The determination of kinetic parameters such as activation energy (Ea), pre-exponential factor (A), and the reaction model is crucial for understanding the decomposition process. These parameters can be calculated from TGA data obtained under non-isothermal or isothermal conditions.

For instance, the activation energy for the thermal decomposition of barium 2,4,6-trinitroresorcinate monohydrate has been determined from DSC curves using integral and differential methods. researchgate.net Similarly, kinetic parameters for the decomposition of barium carbonate have been evaluated from thermogravimetric results. researchgate.netchemicalbook.com

While specific kinetic parameters for this compound are not available in the literature reviewed, the methods used for similar compounds would be applicable. These often involve model-fitting methods (like Coats-Redfern) or isoconversional (model-free) methods (like Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) applied to non-isothermal TGA data.

Despite a comprehensive search for scientific literature, no specific experimental data or detailed research findings on the thermal behavior and decomposition mechanisms of this compound could be located. The provided search results pertain to related but distinct compounds such as Barium Benzoate, Methyl Benzoate, and various nitrobenzoates, or discuss general principles of thermal analysis.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the activation energy calculations, thermodynamic parameters, and the influence of environmental and processing parameters specifically for this compound as outlined in the request. The creation of such an article would require speculative and unverified information, which falls outside the scope of generating factual and reliable scientific content.

Therefore, the requested article on the "" with the specified detailed outline cannot be generated at this time due to the absence of available scientific data on this particular compound in the public domain.

Advanced Applications of Barium M Methylbenzoate in Materials Science and Catalysis

Catalytic Activity of Barium m-Methylbenzoate and Related Barium Carboxylates

This compound and its related barium carboxylate compounds have emerged as significant catalysts in the field of materials science, demonstrating notable activity in a variety of organic transformations. These compounds, acting as heterogeneous catalysts, offer advantages in terms of separation and potential for reuse. Their catalytic utility is rooted in the Lewis acidic nature of the barium center and the basicity of the carboxylate moiety, which can act in concert to facilitate a range of chemical reactions.

Heterogeneous Catalysis in Organic Transformations

Barium carboxylates, including derivatives like this compound, function as effective heterogeneous catalysts. This characteristic is of paramount importance in industrial processes as it simplifies the separation of the catalyst from the reaction mixture, thereby reducing costs and minimizing product contamination. The solid nature of these catalysts allows for their easy recovery through filtration and subsequent reuse.

The catalytic action of barium carboxylates is generally attributed to the surface of the catalyst. While some barium compounds, such as certain metal-organic frameworks (MOFs), may possess porous structures, many barium carboxylates operate through surface-level interactions with the reactants. The Lewis acidic barium ions on the catalyst surface can activate carbonyl groups, making them more susceptible to nucleophilic attack, a key step in reactions like esterification and aldol (B89426) condensation.

Esterification and Transesterification Reactions Mediated by Barium Carboxylates

While specific data on this compound is limited, studies on closely related compounds like barium benzoate (B1203000) have demonstrated their efficacy in esterification reactions. For instance, layered barium benzoate has been successfully employed as a reusable heterogeneous catalyst for the methyl esterification of benzoic acid. researchgate.net In these reactions, the barium carboxylate facilitates the condensation of a carboxylic acid and an alcohol to form an ester. The best conversions are typically achieved at elevated temperatures. researchgate.net

The proposed mechanism involves the coordination of the carboxylic acid to the barium center on the catalyst surface, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. The catalyst facilitates the necessary proton transfers and subsequent elimination of a water molecule to yield the final ester product.

The table below summarizes the catalytic performance of barium benzoate in the methyl esterification of benzoic acid under various conditions.

Methanol (B129727):Benzoic Acid Molar RatioCatalyst Loading (% w/w)Temperature (°C)Benzoic Acid Conversion (%)
14:11016068.52
6:11016065.49

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, can also be catalyzed by barium compounds. Barium oxide has been investigated as a solid catalyst for the transesterification of palm oil with methanol to produce biodiesel. researchgate.net

Aldol Condensation and Other Carbon-Carbon Bond Forming Reactions Catalyzed by Barium Complexes

Barium compounds have a well-established role in catalyzing aldol condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. Dilute barium hydroxide (B78521) (Ba(OH)₂) is a known catalyst for the self-condensation of aldehydes and ketones that possess α-hydrogens. medium.combyjus.comncert.nic.in For example, acetone (B3395972) undergoes self-condensation in the presence of barium hydroxide to form 4-hydroxy-4-methyl-2-pentanone. medium.com

More advanced barium-containing catalysts, such as barium carboxylate metal-organic frameworks (MOFs), have also shown excellent catalytic activity in aldol condensation reactions. These MOFs can heterogeneously catalyze the reaction between various aromatic aldehydes and ketones with high yields and selectivity. sci-hub.sesemanticscholar.org The catalytic activity in these systems is often attributed to the basic sites on the catalyst surface which facilitate the deprotonation of the ketone to form an enolate, the key nucleophile in the aldol reaction.

The general applicability of barium-based catalysts in promoting carbon-carbon bond formation is an area of active research. The ability of barium complexes to act as catalysts for these transformations highlights their potential in the synthesis of more complex organic molecules. chemistryviews.org

Reusability and Stability of Barium Carboxylate Catalysts

A significant advantage of heterogeneous barium carboxylate catalysts is their potential for reuse. Studies on layered barium benzoate in esterification reactions have shown that the catalyst can be recovered and reused for at least three consecutive reaction cycles with only a slight decrease in activity, which is likely due to physical loss during recovery rather than chemical deactivation. researchgate.net This demonstrates the inherent stability of the catalyst under the reaction conditions.

Similarly, barium carboxylate MOF catalysts used in aldol condensation reactions can be easily recovered by filtration and reused multiple times without a significant loss of catalytic activity. sci-hub.se The stability of these catalysts is a crucial factor for their practical and industrial applications, contributing to more sustainable and economical chemical processes. The thermal stability of some barium carboxylate MOFs has been shown to be up to approximately 230 °C. sci-hub.se

Precursor for Advanced Materials Synthesis

This compound can serve as a valuable precursor for the synthesis of advanced barium-containing materials, such as barium oxide (BaO) and barium carbonate (BaCO₃). The organic ligand can be removed through thermal decomposition, yielding the desired inorganic material, often with controlled morphology and particle size.

Routes to Barium Oxide or Barium Carbonate Materials from this compound

The thermal decomposition (pyrolysis) of metal carboxylates is a common method for the preparation of metal oxides and carbonates. sciencemadness.orgresearchgate.net When this compound is heated in an inert atmosphere, it is expected to decompose to form barium carbonate and other volatile organic byproducts. The general reaction for the pyrolysis of barium carboxylates often leads to the formation of a ketone and the metal carbonate. sciencemadness.org

In the presence of oxygen (e.g., in air), the organic components will undergo combustion. The initial solid product of the thermal decomposition of this compound is likely to be barium carbonate (BaCO₃). researchgate.netwikipedia.orgsciencemadness.org Barium carbonate itself is thermally stable but will decompose at higher temperatures to yield barium oxide (BaO) and carbon dioxide (CO₂). wikipedia.orgresearchgate.net

The decomposition pathway can be summarized as follows:

Low-temperature pyrolysis (in inert atmosphere): this compound → Barium Carbonate + Organic byproducts

Combustion (in air): this compound + O₂ → Barium Carbonate + CO₂ + H₂O

High-temperature calcination: Barium Carbonate → Barium Oxide + CO₂

This method allows for the potential synthesis of nano- or micro-structured barium oxide or barium carbonate, where the morphology of the final product can be influenced by the structure of the initial this compound precursor and the conditions of the thermal treatment. researchgate.netresearchgate.net The use of an organic precursor like this compound can offer advantages in controlling the purity and microstructure of the resulting inorganic materials. chemistryjournal.netmakhillpublications.co

Fabrication of Barium-Containing Thin Films (e.g., MOCVD Precursors)

The fabrication of high-quality, multicomponent thin films containing barium is critical for a range of electronic applications, including high-dielectric constant (high-k) capacitors, ferroelectrics like barium titanate (BaTiO3), and high-temperature superconductors. utwente.nlnih.gov Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for producing these films due to its ability to achieve conformal coverage and high-quality epitaxial growth. umich.edu The success of MOCVD, however, is highly dependent on the quality of the metal-organic precursors used.

An ideal precursor for MOCVD must exhibit sufficient volatility and thermal stability to ensure consistent transport to the substrate without premature decomposition. nih.govumich.edu Barium precursors have historically presented a significant challenge in this regard. The large atomic radius and high electropositivity of barium often lead to the formation of stable, non-volatile oligomeric or polymeric structures. nih.govresearchgate.net

Barium carboxylates, including derivatives like this compound, represent a class of compounds investigated as potential MOCVD precursors. The organic carboxylate ligand can be tailored to enhance volatility and stability. For instance, the structure of the ligand influences intermolecular interactions, which in turn affects the sublimation temperature and vapor pressure of the compound. While specific MOCVD studies detailing the use of this compound are not prominent in the literature, its properties can be inferred from related barium carboxylate and β-diketonate systems. The goal is to design a molecule that is monomeric or dimeric in the gas phase, which is more volatile than the larger clusters that barium compounds tend to form. researchgate.net

Precursor TypeTypical LigandsVolatility CharacteristicsApplication Examples
Barium Carboxylates Acetates, Benzoates, TrifluoroacetatesGenerally low to moderate; dependent on ligand structurePrecursors for BaTiO3, Ba-containing oxides
Barium β-Diketonates thd (2,2,6,6-tetramethyl-3,5-heptanedionate)Moderate; often require heated delivery systemsHigh-temperature superconductors, ferroelectrics
Barium Alkoxides Isopropoxide, t-butoxideCan be volatile but are highly sensitive to moistureSol-gel synthesis, some CVD applications
Heteroleptic Complexes Mixed ligand systems (e.g., aminoalkoxide and β-diketonate)High; designed to prevent oligomerizationAdvanced MOCVD/ALD for Ba-containing thin films nih.gov

Development of Porous Materials and Coordination Polymers

Coordination polymers are extended structures formed by linking metal ions (or clusters) with organic ligands. When these materials are designed to have accessible voids, they are often classified as Metal-Organic Frameworks (MOFs). Barium(II) ions, when combined with multitopic carboxylate linkers like m-methylbenzoate, can form robust coordination polymers with diverse structural dimensionalities.

The geometry of the m-methylbenzoate ligand, with its carboxylate group capable of various coordination modes (monodentate, bidentate chelating, bidentate bridging), allows for the construction of one-, two-, or three-dimensional networks. For example, studies on related barium-nitrobenzoate systems have shown the formation of one-dimensional polymeric chains where the Ba(II) centers are bridged by the carboxylate groups. ias.ac.inresearchgate.netfigshare.com The specific structure is influenced by synthetic conditions such as solvent, temperature, and the presence of ancillary ligands.

The development of porous barium-based MOFs is an area of growing interest. A key challenge is preventing the collapse of the framework upon removal of guest solvent molecules. The use of rigid and well-defined organic linkers is crucial for creating permanent porosity. berkeley.edu The first porous framework synthesized with barium using a carboxylate ligand, [Ba(HBTB)], demonstrated a robust microporous character with a significant Langmuir surface area of 879 m²/g, highlighting the potential of barium carboxylate systems in creating materials with stable voids. researchgate.netfigshare.com

A defining feature of porous MOFs is their ability to adsorb gases, making them suitable for applications in gas storage and separation. The gas sorption properties of a barium carboxylate framework are dictated by its pore size, pore shape, surface area, and the chemical nature of the pore walls. Metal-carboxylate frameworks can exhibit zeolite-like permanent porosity, leading to Type I gas sorption isotherms, which are characteristic of microporous materials. berkeley.edu

Framework TypeGas AdsorbedKey Sorption CharacteristicPotential Application
Rigid Microporous MOF N₂, H₂, CH₄Type I isotherm, high uptake at low pressureGas storage
Flexible/"Breathing" MOF CO₂, PropaneSigmoidal isotherm with hysteresis chemrxiv.orgnih.govHigh working capacity gas separation
Functionalized MOF CO₂, SO₂Enhanced selectivity due to specific interactionsFlue gas purification

The tunability of MOFs allows for the design of materials with high selectivity for specific molecules, a critical requirement for efficient separation processes. rsc.org Barium-based MOFs have demonstrated significant potential in this area. For example, a magnetic MOF functionalized with sulfate (B86663) groups has been developed for the highly selective removal of barium ions from high-salinity oilfield water. onepetro.orgonepetro.org This material showed a remarkable adsorption capacity of up to 500 mg/g and was not affected by high concentrations of other ions like Na+, Ca²+, and Mg²+. onepetro.orgonepetro.orgresearchgate.net

Another study demonstrated that a water-stable barium MOF grafted with boronic acid could be used for the selective adsorption of cis-diols from aqueous solutions. researchgate.net The framework showed a preference for galactose, which has a higher population of the target furanose isomeric form. researchgate.net These examples underscore the principle that by carefully selecting the organic linker—such as a functionalized benzoate—and incorporating specific chemical moieties, barium-based MOFs can be engineered for targeted separation tasks. A framework derived from this compound could potentially be functionalized to create selective binding sites for specific organic molecules or gases.

Bioinorganic Chemistry Applications of Metal-Carboxylate Complexes

Metalloenzymes are proteins that utilize metal ions in their active sites to catalyze a vast range of critical biological reactions. researchgate.net Understanding the structure and function of these active sites is a fundamental goal of bioinorganic chemistry. Synthetic complexes designed to mimic aspects of these active sites, known as "model systems," provide invaluable insights into geometry, electronic structure, and reaction mechanisms that are often difficult to study directly in the complex protein environment. acs.orgnih.gov

Metal-carboxylate complexes are particularly relevant as model systems because carboxylate groups from aspartate and glutamate (B1630785) amino acid residues are common ligands for metal ions in biological systems. nih.gov These synthetic analogues help researchers understand spectroscopic properties and postulate reaction pathways. acs.org For instance, carboxylate-bridged diiron complexes have been synthesized to model the active site of methane (B114726) monooxygenase, an enzyme that converts methane to methanol. acs.org While barium is not a common catalytic metal in enzymes, barium-carboxylate complexes can serve as valuable structural probes or controls. They can help elucidate the role of the carboxylate ligand's coordination mode and the influence of the secondary coordination sphere without the complication of redox activity inherent to transition metals.

The interaction of metal ions and their complexes with biological ligands such as amino acids, peptides, and DNA is a cornerstone of medicinal and bioinorganic chemistry. Carboxylate-containing compounds are known to exhibit a range of biological activities, including antimicrobial and antitumor properties, which can be tuned by coordination to a metal center. mdpi.com

Barium(II) is a large ion that prefers high coordination numbers and interacts with ligands primarily through electrostatic forces. Its interactions with biological ligands are therefore dominated by binding to hard oxygen donors, such as the carboxylate and phosphate (B84403) groups prevalent in biomolecules. While less studied than complexes of transition metals, barium-containing carboxylates can interact with biological systems. For example, barium ions can be chelated by aminocarboxylate ligands like EDTA (ethylenediaminetetraacetic acid). researchgate.netrsc.org The stability and structure of such complexes depend on the nature of the ligand. These interactions are relevant for understanding the bioavailability and transport of barium, as well as for designing chelating agents. The study of how barium-carboxylate complexes interact with larger biological ligands can provide insight into the role of alkaline earth metals in biological structures and processes.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing barium m-methylbenzoate?

To synthesize this compound, researchers typically employ refluxing m-methylbenzoic acid with barium hydroxide or carbonate in a polar solvent (e.g., water or ethanol) under controlled pH. Post-reaction, the product is purified via crystallization or column chromatography. Characterization involves:

  • X-ray diffraction (XRD) to confirm crystalline structure.
  • FTIR spectroscopy to validate the carboxylate-barium coordination.
  • Elemental analysis (CHNS/O) to verify stoichiometry.
    Experimental protocols should follow guidelines for reporting synthetic procedures, including reagent purity, reaction conditions, and yield calculations, as outlined in academic journal standards .

Q. How can researchers design experiments to study the physicochemical properties of this compound?

Key steps include:

  • Literature review to identify gaps (e.g., solubility in non-polar solvents or thermal stability).
  • Control groups : Compare with analogous benzoates (e.g., barium p-methylbenzoate) to isolate meta-substitution effects.
  • Analytical techniques : Use thermogravimetric analysis (TGA) for decomposition profiles, UV-Vis spectroscopy for electronic transitions, and NMR to monitor ligand exchange dynamics.
    Ensure lab notebooks document iterative refinements to methods, per academic integrity standards .

Advanced Research Questions

Q. What role does this compound play in microbial metabolic pathways, and how can its interactions be experimentally validated?

this compound has been observed to induce catabolic gene expression in Pseudomonas putida via the XylS regulator. To study this:

  • Use s<sup>54</sup>-deficient bacterial strains to isolate promoter-specific responses (e.g., Ps1 vs. Ps2 promoters).
  • Perform RNA sequencing to quantify transcript levels of xylS and downstream meta-pathway genes under varying substrate concentrations.
  • Monitor growth kinetics in minimal media with this compound as the sole carbon source.
    Refer to transcriptional activation studies in Journal of Bacteriology for methodology .

Q. How should researchers address contradictions in spectroscopic data for this compound?

Common discrepancies (e.g., NMR peak splitting or XRD phase impurities) require:

  • Cross-validation : Compare results across techniques (e.g., XRD with TEM for crystallinity).
  • Sample purity checks : Use HPLC or mass spectrometry to detect byproducts.
  • Computational modeling : Density functional theory (DFT) can predict vibrational spectra for comparison with FTIR data.
    Document unresolved contradictions transparently in publications to guide future studies .

Q. What mechanistic insights can be gained from studying this compound’s catalytic activity in organic reactions?

To probe its catalytic role (e.g., in esterification or decarboxylation):

  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Use synchrotron X-ray absorption spectroscopy (XAS) to monitor barium coordination changes during catalysis.
  • Compare turnover frequencies (TOF) with other benzoate salts to elucidate electronic/steric influences.
    Experimental designs should align with mechanistic frameworks in organometallic chemistry literature .

Q. How can researchers evaluate the environmental impact of this compound degradation?

  • Biodegradation assays : Incubate the compound with soil or wastewater microbiomes under aerobic/anaerobic conditions, measuring barium ion release via ICP-MS.
  • Toxicity profiling : Use Daphnia magna or algal bioassays to assess ecotoxicity of degradation byproducts.
  • Gene expression analysis : Track upregulated biodegradation genes (e.g., xylE or catA) in microbial consortia.
    Reference protocols for microbial degradation studies in environmental microbiology journals .

Data Integration and Reporting

  • Tables : Include comparative data tables (e.g., Table 1: XRD lattice parameters vs. synthetic conditions) to highlight structural trends. Follow best practices for integrating tabular data into knowledge bases .
  • Reproducibility : Adhere to guidelines for experimental detail in Beilstein Journal of Organic Chemistry, ensuring all procedures are replicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.